3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-diphenylpyrano[4,3-c]pyran-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O4/c21-19-16-12-18(14-9-5-2-6-10-14)24-20(22)15(16)11-17(23-19)13-7-3-1-4-8-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBQBGOTTZOMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(OC3=O)C4=CC=CC=C4)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40774516 | |
| Record name | 3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40774516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18596-07-1 | |
| Record name | 3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40774516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,7 Diphenylpyrano 4,3 C Pyran 1,5 Dione
Retrosynthetic Analysis of the Pyrano[4,3-c]pyran-1,5-dione Scaffold
A critical first step in devising a synthetic plan for a target molecule is retrosynthetic analysis, a technique that involves mentally deconstructing the molecule into simpler, commercially available, or easily synthesizable precursors.
Disconnection Strategies
The pyrano[4,3-c]pyran-1,5-dione scaffold can be disconnected in several ways. A primary strategy involves breaking the two ester (lactone) bonds. This disconnection points towards a dicarboxylic acid precursor. Given the symmetrical nature of 3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione, this dicarboxylic acid would likely be a substituted maleic acid derivative.
Another key disconnection can be made at the C-O-C ether linkages within the pyran rings. This approach suggests a precursor that can undergo a cyclization reaction to form the heterocyclic system.
Key Precursors and Building Blocks
Based on the disconnection strategies, a key precursor for the synthesis of this compound is the di-γ-lactone of enolized diphenacylmaleic acid. molaid.com This precursor already contains the necessary phenyl groups and the carbon framework. The challenge then becomes the rearrangement of this lactone into the desired pyran-dione system.
An alternative retrosynthetic analysis suggests that substituted (E)-5,5'-diphenylbifuranylidenediones could serve as precursors. molaid.com This approach would involve a rearrangement of the bifuranylidenedione skeleton to form the pyrano[4,3-c]pyran-1,5-dione core.
Classical Approaches to Constructing Pyrone Rings
The construction of pyrone rings is a well-established area of organic synthesis, with several classical methods at the disposal of chemists. These methods often rely on condensation and cyclization reactions.
Condensation Reactions
Condensation reactions are fundamental to the synthesis of many heterocyclic systems. For the pyrano[4,3-c]pyran-1,5-dione scaffold, a Knoevenagel-type condensation could be envisaged between a suitable 1,3-dicarbonyl compound and an aldehyde. nih.gov While not directly reported for the title compound, this strategy is a common method for forming pyran rings. nih.gov For instance, the condensation of an enol with an electrophilic formyl group can lead to the formation of a conjugated 1-oxatriene intermediate, which can then cyclize. nih.gov
Cyclization Reactions
Intramolecular cyclization is a key step in the formation of the pyrano[4,3-c]pyran-1,5-dione ring system. A historical synthesis of this compound involves the treatment of the di-γ-lactone of enolized diphenacylmaleic acid with hydrochloric acid. molaid.com This acid-catalyzed reaction induces a rearrangement and cyclization to yield the target molecule.
Another documented classical approach involves the rearrangement of substituted (E)-5,5'-diphenylbifuranylidenediones. molaid.com The rate of this rearrangement can be studied to understand the electronic effects of substituents on the reaction mechanism.
Modern Synthetic Routes Towards the Core Structure
While the direct synthesis of this compound has relied on classical methods, modern synthetic strategies for related pyranopyran scaffolds often focus on efficiency, milder reaction conditions, and the use of catalysts. These contemporary methods provide insight into how the synthesis of the title compound could be approached today.
One modern approach involves multicomponent reactions. For example, novel pyrano[4,3-b]pyran-5-one derivatives have been synthesized efficiently via a one-pot three-component reaction of an aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine under microwave irradiation. This method offers advantages such as higher yields, shorter reaction times, and cleaner reactions compared to conventional heating.
The use of ionic liquids as reaction media also represents a modern trend in the synthesis of pyranopyran systems. The synthesis of 4-substituted pyrano[4,3-b]pyran-2,5-diones has been achieved in an ionic liquid, which can act as both a solvent and a catalyst, facilitating the reaction and often leading to improved yields. researchgate.net
Furthermore, eco-friendly approaches are gaining prominence. The synthesis of fused pyrano[2,3-b]pyrans has been accomplished via an ammonium (B1175870) acetate-mediated formal oxa-[3+3] cycloaddition in acetic acid, which is considered a green catalyst. nih.gov This reaction proceeds through a Knoevenagel condensation followed by a 6π-electrocyclization. nih.govrsc.org
While these modern methods have been applied to related pyranopyran isomers, their adaptation for the specific synthesis of this compound could provide more efficient and environmentally benign routes to this compound.
Synthetic Route Summary
| Starting Material | Reagents and Conditions | Product | Reference |
| di-γ-lactone of enolized diphenacylmaleic acid | Hydrochloric acid | This compound | molaid.com |
| (E)-5,5'-Diphenylbifuranylidenedione | Rearrangement | This compound | molaid.com |
Transition Metal-Catalyzed Cycloadditions
Transition metal catalysis offers powerful tools for the construction of complex cyclic systems like pyranopyrans. researchgate.net Cycloaddition reactions, in particular, are atom-economical and can provide rapid access to the desired scaffold. nih.gov While a direct [4+2] cycloaddition to form the this compound is not explicitly detailed, related transformations provide a blueprint. For instance, transition metals such as palladium, rhodium, and copper have been employed in [4+2] cycloaddition reactions to synthesize six-membered heterocycles. researchgate.net The general strategy would likely involve the reaction of a suitable 4π component with a 2π partner.
A plausible approach could involve the dimerization of a propiolic acid derivative in the presence of a suitable catalyst, though this is a speculative pathway. More commonly, transition metals are used to catalyze the reaction between a diene and a dienophile. nih.govrsc.org In the context of pyranopyran synthesis, this could involve the cycloaddition of a pyran-2-one derivative bearing a diene moiety with a suitable dienophile.
| Catalyst | Reaction Type | Key Features | Potential Application |
| Palladium(II) complexes | [4+2] Cycloaddition | High efficiency and stereoselectivity. | Catalyzing the cycloaddition of a functionalized pyrone with an alkyne. |
| Rhodium(I) complexes | [6+2] Cycloaddition | Construction of eight-membered rings, which can be precursors. rsc.org | Could be adapted for tandem reactions leading to the pyranopyran core. |
| Copper(I) salts | Thio-Diels-Alder | Synthesis of sulfur-containing heterocycles, principles applicable to oxa-Diels-Alder. nih.gov | Catalysis of an oxa-Diels-Alder reaction between a pyrone-based diene and an appropriate dienophile. |
This table represents potential applications of transition metal catalysts based on general cycloaddition methodologies.
Organocatalytic Methods
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of heterocyclic compounds, often providing excellent enantioselectivity. nih.gov For the synthesis of pyran derivatives, organocatalysts like L-proline and its derivatives have been successfully employed in multicomponent reactions. mdpi.com These catalysts can activate substrates through the formation of enamine or iminium ion intermediates.
A potential organocatalytic route to a precursor of this compound could involve a domino reaction. For example, a Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization and subsequent oxidation, could construct the pyran ring. Chiral amines or bifunctional catalysts could be employed to control the stereochemistry of the newly formed chiral centers. nih.govresearchgate.net
| Organocatalyst | Reaction Type | Typical Substrates | Key Advantages |
| L-Proline | Michael Addition/Cyclization | Aldehydes, malononitrile (B47326), 1,3-dicarbonyl compounds. mdpi.com | Readily available, inexpensive, and can provide high enantioselectivity. mdpi.com |
| Chiral Thioureas | Domino Reactions | 4-hydroxycoumarins, malononitriles. nih.gov | High enantioselectivities (up to 99% ee) have been reported for related pyran synthesis. nih.gov |
| Chiral Phosphoric Acids | [4+2] Cycloaddition | Dienes and aldehydes. | Can catalyze enantioselective oxa-Diels-Alder reactions. |
This table illustrates the application of organocatalysts in the synthesis of pyran-containing structures.
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. These reactions are characterized by high atom economy and procedural simplicity. The synthesis of pyran and pyranopyran derivatives has been extensively explored using MCRs. informahealthcare.comnih.gov
A hypothetical MCR for the synthesis of a this compound precursor could involve the reaction of benzaldehyde (B42025), a 1,3-dicarbonyl compound, and a suitable C1 source in the presence of a catalyst. Various catalysts, including ionic liquids and magnetic nanoparticles, have been developed to facilitate these transformations under environmentally benign conditions. nih.gov For instance, the synthesis of 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives has been achieved through a facile multicomponent reaction. researchgate.net
| Catalyst Type | Reactants | Product Type | Reference Example |
| Bifunctional oxyammonium ionic liquid | Diamino dioxoctone, trifluoroacetic acid | Pyranopyran analogues | Synthesis of pyranopyran analogues. nih.gov |
| Magnetic Nanocatalyst (Fe3O4@SiO2-NH2@Pd) | Not specified for target compound | Pyran derivatives | General synthesis of pyran derivatives. nih.gov |
| L-Proline | Benzaldehyde, malononitrile, active methylene (B1212753) compounds | Polysubstituted 4H-pyrans | Synthesis of chiral pyrans. mdpi.com |
This table showcases examples of catalysts used in MCRs for the synthesis of pyran-based scaffolds.
Stereochemical Considerations in Synthesis
The stereoselective synthesis of pyranopyrans is crucial, as the biological activity of these compounds often depends on their stereochemistry.
Diastereoselectivity
Many synthetic routes to pyranopyran systems exhibit high diastereoselectivity. nih.gov In domino reactions and cycloadditions, the relative stereochemistry of the newly formed stereocenters is often controlled by the transition state geometry. For example, in the synthesis of polycyclic acetal-fused pyrano[3,2-c]pyran-5(2H)-one derivatives, the diastereoselectivity was significantly influenced by the stereogenic center at C-4 of the starting material. figshare.comelsevierpure.comresearchgate.net Similarly, an oxonium-ene reaction for the synthesis of hexahydropyrano[4,3-b]pyran skeletons was found to be highly diastereoselective. acs.org The formation of a more stable transition state, which minimizes steric repulsion, is often the driving force for the observed diastereoselectivity. acs.org
Enantioselectivity (if applicable to synthetic pathways)
Achieving enantioselectivity in the synthesis of pyranopyrans is a key challenge and is typically addressed through asymmetric catalysis. Organocatalysis has proven to be particularly effective in this regard. nih.govrsc.org For instance, the use of chiral catalysts can facilitate the enantioselective synthesis of pyrano[3,2-c]chromenes with excellent yields and enantioselectivities (up to 94% yield, 99% ee). nih.gov In such reactions, the catalyst forms a chiral, non-covalent complex with the substrates, directing the approach of the reactants to favor the formation of one enantiomer over the other. nih.govcaltech.edu Molecular modeling can provide insights into the enantioselective discrimination at the molecular level. nih.gov
Mechanistic Investigations of 3,7 Diphenylpyrano 4,3 C Pyran 1,5 Dione Formation
Proposed Reaction Pathways for Key Synthetic Steps
The synthesis of 3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione is most plausibly achieved through a multi-component reaction strategy, a powerful tool in organic synthesis for the construction of complex molecules in a single pot. A likely pathway involves the reaction of 4-hydroxy-6-phenyl-2H-pyran-2-one, an aromatic aldehyde such as benzaldehyde (B42025), and a suitable active methylene (B1212753) compound, often in the presence of a catalyst.
The generally accepted mechanism for the formation of similar pyran-based scaffolds involves a domino sequence of a Knoevenagel condensation followed by a Michael addition and a subsequent intramolecular cyclization/dehydration cascade. rsc.orgrsc.org
Step 1: Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the aromatic aldehyde (benzaldehyde) and an active methylene compound. rsc.org In many syntheses of related pyran systems, malononitrile (B47326) is a common reactant. rsc.org The catalyst, typically a base, deprotonates the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a highly electrophilic intermediate, an arylmethylene derivative.
Step 2: Michael Addition: The next key step is the Michael addition of the enolate of 4-hydroxy-6-phenyl-2H-pyran-2-one to the activated double bond of the arylmethylene intermediate. rsc.org The catalyst can facilitate the deprotonation of the 4-hydroxy group, generating the nucleophilic enolate. This conjugate addition results in the formation of a new carbon-carbon bond and a larger, more complex intermediate.
Step 3: Intramolecular Cyclization and Dehydration: Following the Michael addition, the newly formed intermediate undergoes an intramolecular cyclization. The hydroxyl group on the pyranone ring attacks one of the nitrile groups (if malononitrile is used) or another suitable electrophilic center, leading to the formation of a new heterocyclic ring. This is often followed by a dehydration step to yield the stable, fused pyranopyran dione (B5365651) system. The exact nature of this final cyclization and the atoms involved would depend on the specific active methylene compound used in the reaction.
An alternative, though less commonly cited pathway for related structures, could involve a Friedel-Crafts-type reaction under acidic conditions, but the Knoevenagel-Michael cascade is more frequently proposed for this class of compounds under basic or neutral conditions.
Identification of Intermediates and Transition States
Key Intermediates:
Arylmethylene Derivative: This is the product of the initial Knoevenagel condensation. For the reaction with benzaldehyde and malononitrile, this would be benzylidenemalononitrile. This intermediate is characterized by a highly electrophilic carbon-carbon double bond, making it susceptible to nucleophilic attack.
Michael Adduct: This intermediate is formed after the conjugate addition of the 4-hydroxy-6-phenyl-2H-pyran-2-one enolate to the arylmethylene derivative. It is a larger, acyclic or partially cyclized species containing both reactant moieties linked by a newly formed single bond.
Cyclized Hemiaminal-like Intermediate: Before the final dehydration, an initial cyclized product is formed. This is likely a hemiaminal-like structure if a nitrile group is involved in the cyclization, which is unstable and readily eliminates a molecule of water to form the final aromatic or heteroaromatic ring.
Transition States: The transition states in this reaction cascade would be high-energy, transient species.
Knoevenagel Transition State: This would involve the nucleophilic attack of the carbanion from the active methylene compound on the aldehyde's carbonyl group.
Michael Addition Transition State: This would be the transition state for the attack of the pyranone enolate on the activated double bond of the Knoevenagel adduct. The geometry of this transition state can influence the stereochemistry of the final product if chiral centers are formed.
Cyclization Transition State: This would involve the intramolecular attack of the hydroxyl group to form the second pyran ring. The feasibility of this step is dependent on the conformational flexibility of the Michael adduct, allowing the reacting groups to come into proximity.
Computational studies, such as Density Functional Theory (DFT) calculations, on similar pyran-forming reactions have been used to model the energies of such intermediates and transition states, providing theoretical support for the proposed mechanisms. acs.org
Kinetic and Thermodynamic Studies of Reaction Progress
Detailed kinetic and thermodynamic data for the formation of this compound are not specifically reported. However, general principles of kinetic and thermodynamic control are applicable to the multi-step synthesis of this and related compounds. nih.govresearchgate.netresearchgate.net
Kinetic vs. Thermodynamic Control: In a multi-step synthesis with competing reaction pathways, the reaction conditions can significantly influence the product distribution.
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (i.e., via the pathway with the lowest activation energy) will be the major product. This is known as the kinetic product. nih.govresearchgate.netresearchgate.net
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing for equilibrium to be established. Under these conditions, the most stable product will be the major product, regardless of the activation energy to form it. This is the thermodynamic product. nih.govresearchgate.netresearchgate.net
For the synthesis of this compound, the formation of the fused, aromatic-like pyranopyran system is likely the thermodynamically favored outcome due to its high degree of conjugation and stability. The reaction conditions, such as temperature and reaction time, would need to be optimized to ensure that the reaction proceeds to this thermodynamically stable final product and avoids the accumulation of less stable intermediates or side products. The choice of solvent can also play a crucial role in influencing the reaction rates and the stability of intermediates and transition states.
The table below illustrates hypothetical data on how reaction conditions could influence the yield, which is a common practice in optimizing such syntheses.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Piperidine | Ethanol | Reflux | 6 | 85 |
| 2 | Triethylamine | DMF | 100 | 4 | 92 |
| 3 | DBU | Acetonitrile | 80 | 5 | 88 |
| 4 | None | Ethanol | Reflux | 24 | Trace |
Role of Catalysts and Reagents in Reaction Efficiency and Selectivity
The choice of catalyst is paramount in directing the reaction towards the desired this compound product with high efficiency and selectivity. Both basic and acidic catalysts can be employed in the synthesis of related pyran systems, each influencing the reaction mechanism differently.
Base Catalysis: Basic catalysts, such as piperidine, triethylamine, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are commonly used. Their primary role is to act as a proton shuttle.
Promoting Knoevenagel Condensation: The base facilitates the deprotonation of the active methylene compound, increasing its nucleophilicity and promoting the initial condensation with the aldehyde. rsc.org
Facilitating Michael Addition: The base also promotes the formation of the enolate from 4-hydroxy-6-phenyl-2H-pyran-2-one, which is necessary for the subsequent Michael addition.
The strength and steric bulk of the base can influence the reaction rate and, in some cases, the selectivity of the reaction.
Acid Catalysis: While less common for this specific transformation, acid catalysts can also be used in related pyran syntheses. An acid catalyst would activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to attack by the enol form of the active methylene compound. It could also promote the dehydration steps of the cascade.
Influence of Reagents: The nature of the reactants themselves plays a critical role:
Aromatic Aldehyde Substituents: The electronic nature of the substituents on the benzaldehyde ring can affect the reactivity of the carbonyl group. Electron-withdrawing groups can enhance its electrophilicity and potentially increase the reaction rate, while electron-donating groups may have the opposite effect.
Active Methylene Compound: The choice of the active methylene compound is crucial as it becomes incorporated into the final heterocyclic ring. The acidity of the methylene protons and the nature of the activating groups will determine its reactivity in the Knoevenagel condensation and its role in the final cyclization step.
The table below summarizes the effect of different catalysts on the yield of a model reaction for the synthesis of a related pyran derivative, highlighting the importance of catalyst selection.
| Entry | Catalyst (mol%) | Yield (%) | Reference |
|---|---|---|---|
| 1 | Piperidine (10) | 85 | Hypothetical |
| 2 | L-proline (20) | 78 | Hypothetical |
| 3 | ZnO Nanoparticles (5) | 95 | Hypothetical |
| 4 | Ionic Liquid (15) | 90 | Hypothetical |
Chemical Reactivity and Transformations of 3,7 Diphenylpyrano 4,3 C Pyran 1,5 Dione
Reactions Involving the Pyrone Rings
The fused pyran-dione core is the site of several key transformations, primarily driven by the electrophilicity of the carbonyl carbons and the potential for the heterocyclic rings to participate in cycloaddition reactions.
Electrophilic Aromatic Substitution (if applicable to ring systems)
Electrophilic aromatic substitution is a hallmark reaction of electron-rich aromatic compounds. masterorganicchemistry.combyjus.comyoutube.com The general mechanism involves the attack of an electrophile on the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. byjus.comyoutube.com
However, the pyrone rings in 3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione are electron-deficient in nature. This is due to the electron-withdrawing effect of the two carbonyl groups. In general, aromatic rings substituted with electron-withdrawing groups are deactivated towards electrophilic attack. libretexts.org Therefore, electrophilic aromatic substitution reactions on the pyrone rings themselves are not considered a favorable pathway.
Nucleophilic Additions to Carbonyls and Ring Cleavage
The carbonyl carbons of the pyrone rings are electrophilic and thus susceptible to attack by nucleophiles. This can lead to a variety of transformations, including ring-opening reactions. For instance, related cyclic dione (B5365651) systems, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), have been shown to undergo ring-opening in the presence of water. nih.gov In this case, water acts as a nucleophile, attacking a carbonyl group and initiating a cascade that results in the cleavage of the heterocyclic ring. nih.gov
While specific studies on the nucleophilic ring-opening of this compound are not prevalent, the general reactivity pattern of lactones and other cyclic esters suggests that strong nucleophiles like hydroxides, alkoxides, or amines could induce similar ring-opening reactions. The initial nucleophilic attack on a carbonyl carbon would form a tetrahedral intermediate, which could then collapse to cleave the pyrone ring, leading to the formation of a more linear, functionalized product.
A plausible, though hypothetical, reaction scheme for the nucleophilic ring-opening of this compound with a generic nucleophile (Nu-) is presented below.
| Reactant | Nucleophile (Nu-) | Plausible Product(s) |
| This compound | Hydroxide (OH⁻) | Dicarboxylic acid derivatives |
| This compound | Amine (R-NH₂) | Diamide or amino-acid derivatives |
Diels-Alder and Related Cycloaddition Reactions
The pyrone moiety can act as a diene in Diels-Alder reactions, a powerful class of [4+2] cycloaddition reactions used to form six-membered rings. libretexts.orgnumberanalytics.com The reaction involves a conjugated diene and a dienophile, which is typically an alkene or alkyne. libretexts.org The pyranodione system within this compound contains diene functionalities that could potentially participate in such cycloadditions.
The reactivity in Diels-Alder reactions is often governed by the electronic nature of the diene and dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. Given the electron-deficient nature of the pyrone rings, they would be expected to react more readily with electron-rich dienophiles in what is known as an inverse-electron-demand Diels-Alder reaction.
While specific Diels-Alder reactions of this compound are not extensively documented, studies on related pyran-2-one systems demonstrate their utility as dienes in cycloadditions with various dienophiles, leading to the synthesis of complex polycyclic structures. These reactions can proceed via intermolecular or intramolecular pathways. nih.gov
Transformations of the Pendant Phenyl Groups
The two phenyl groups attached to the pyranodione core at positions 3 and 7 are amenable to a range of functionalization reactions typical of benzene (B151609) derivatives.
Electrophilic and Nucleophilic Functionalizations
The pendant phenyl rings can undergo electrophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. masterorganicchemistry.combyjus.comyoutube.com The existing pyranodione core will act as a substituent on the phenyl rings, influencing the rate and regioselectivity of the substitution. Due to the electron-withdrawing nature of the pyrone system, the phenyl rings are expected to be deactivated towards electrophilic attack, and the incoming electrophile would be directed to the meta position. uomustansiriyah.edu.iq
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst. libretexts.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. masterorganicchemistry.com
The table below summarizes the expected major products from the electrophilic substitution of one of the phenyl groups of this compound.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 3-(3-Nitrophenyl)-7-phenylpyrano[4,3-c]pyran-1,5-dione |
| Bromination | Br₂, FeBr₃ | 3-(3-Bromophenyl)-7-phenylpyrano[4,3-c]pyran-1,5-dione |
| Sulfonation | SO₃, H₂SO₄ | 3-(3-Sulfophenyl)-7-phenylpyrano[4,3-c]pyran-1,5-dione |
| Acylation | CH₃COCl, AlCl₃ | 3-(3-Acetylphenyl)-7-phenylpyrano[4,3-c]pyran-1,5-dione |
Nucleophilic aromatic substitution on the phenyl rings is also a possibility, particularly if a suitable leaving group is present on the ring. However, this is generally less common than electrophilic substitution unless the ring is highly activated by strong electron-withdrawing groups.
Cross-Coupling Reactions
The phenyl groups can be further functionalized through transition-metal-catalyzed cross-coupling reactions. For this to be feasible, the phenyl rings would first need to be halogenated (e.g., via electrophilic aromatic substitution to introduce a bromine or iodine atom). The resulting aryl halide can then participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govrsc.orgresearchgate.net This reaction is highly versatile for the formation of biaryl structures.
A hypothetical two-step sequence to functionalize a phenyl group via bromination followed by Suzuki-Miyaura coupling is outlined below:
Step 1: Bromination this compound + Br₂, FeBr₃ → 3-(3-Bromophenyl)-7-phenylpyrano[4,3-c]pyran-1,5-dione
Step 2: Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner (Ar'-B(OH)₂) | Catalyst | Base | Product |
| 3-(3-Bromophenyl)-7-phenylpyrano[4,3-c]pyran-1,5-dione | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-(Biphenyl-3-yl)-7-phenylpyrano[4,3-c]pyran-1,5-dione |
| 3-(3-Bromophenyl)-7-phenylpyrano[4,3-c]pyran-1,5-dione | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-(4'-Methoxybiphenyl-3-yl)-7-phenylpyrano[4,3-c]pyran-1,5-dione |
Reactivity Under Various Conditions
The reactivity of this compound is dictated by the presence of several functional groups, including two lactone rings and phenyl substituents. These features influence its stability and reaction pathways under different conditions.
Acidic and Basic Media
The stability and transformation of this compound are significantly influenced by the pH of the medium. Both acidic and basic conditions can promote reactions, often leading to the formation of new chemical entities.
Under acidic conditions, the formation of this compound from the di-γ-lactone of enolized diphenacylmaleic acid has been reported to occur in the presence of hydrochloric acid. This suggests that the pyranopyran-dione structure exhibits a degree of stability in acidic environments. Furthermore, the compound has been observed to react in the presence of a Lewis acid, aluminum trichloride (B1173362), in a solvent mixture of dichloromethane (B109758) and chlorobenzene. This reaction, conducted over approximately 49.67 hours, yields 5,6,14,15-tetrahydrodiisoquinolino[2,1-b:2',1'-g] nih.govwum.edu.pknaphthyridine-8,17-dione, indicating a complex rearrangement and condensation process facilitated by the Lewis acid.
In basic media, the formation of this compound can be achieved through the rearrangement of (E)-5,5'-diphenylbifuranylidenediones. This reaction is notably catalyzed by sodium acetate (B1210297) in various alcohol solvents, such as ethane-1,2-diol. Kinetic studies have revealed that the reaction is first order in both the substrate and the acetate anion, highlighting the role of the base in facilitating the transformation. A related methyl-substituted pyranopyrandione is known to be converted to α-coccinic acid by hot aqueous sodium hydroxide, suggesting that the pyran-dione ring system is susceptible to hydrolysis under strong basic conditions. rsc.org
The reaction of this compound with primary amines, such as methylamine (B109427), in acetic acid at reflux temperature leads to the formation of 6-methyl-3,7-diphenyl-6H-pyrano[4,3-c]pyridine-1,5-dione. This transformation involves the opening of one of the lactone rings and subsequent recyclization with the amine to form a pyridinone ring.
| Condition | Reagent(s) | Product(s) | Reference |
|---|---|---|---|
| Acidic | Hydrochloric Acid | This compound | |
| Lewis Acidic | Aluminum trichloride, Dichloromethane, Chlorobenzene | 5,6,14,15-tetrahydrodiisoquinolino[2,1-b:2',1'-g] nih.govwum.edu.pknaphthyridine-8,17-dione | |
| Basic | Sodium acetate, Ethane-1,2-diol | This compound | |
| Basic (Strong) | Hot aqueous sodium hydroxide | α-Coccinic acid (for a related methyl-substituted analog) | rsc.org |
| Basic (Amine) | Methylamine, Acetic acid | 6-Methyl-3,7-diphenyl-6H-pyrano[4,3-c]pyridine-1,5-dione |
Redox Reactions
Currently, there is a lack of specific research findings in the public domain detailing the oxidation or reduction of this compound. However, the general reactivity of related pyran and dione structures suggests potential pathways for such transformations. The lactone carbonyl groups could, in principle, be reduced using powerful reducing agents like lithium aluminum hydride. Oxidation of the pyran ring system would likely require potent oxidizing agents and could lead to ring-opened products or further degradation, depending on the reaction conditions. The aromatic phenyl substituents are generally stable to common oxidizing and reducing agents.
Regioselectivity and Chemoselectivity in Transformations
The concepts of regioselectivity and chemoselectivity are critical in understanding the transformations of a multifunctional molecule like this compound.
Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. In the case of this compound, the two lactone carbonyl carbons are the most likely sites for nucleophilic attack. The reaction with a primary amine, such as methylamine, to form a pyridinone derivative demonstrates regioselectivity. The nucleophilic amine selectively attacks the carbonyl carbons, leading to the opening of one of the pyran rings.
Chemoselectivity is the preference for a reagent to react with one functional group over another. The reaction with methylamine also illustrates chemoselectivity. In this transformation, the amine reacts preferentially with the lactone carbonyl groups over any potential reaction with the phenyl rings. This is expected, as the carbonyl carbons are more electrophilic and susceptible to nucleophilic attack.
The formation of 5,6,14,15-tetrahydrodiisoquinolino[2,1-b:2',1'-g] nih.govwum.edu.pknaphthyridine-8,17-dione in the presence of aluminum trichloride suggests a complex cascade of reactions where the initial interaction of the Lewis acid with the carbonyl oxygens likely plays a key role in directing the subsequent intramolecular cyclizations and rearrangements. The specific regiochemical and chemochemical course of this transformation highlights the ability of a Lewis acid to modulate the reactivity of the pyran-dione scaffold.
| Transformation | Reagent | Selective Site of Attack | Outcome |
|---|---|---|---|
| Pyridinone Formation | Methylamine | Lactone Carbonyl Carbons | Ring opening and recyclization to form a pyridinone ring |
| Rearrangement/Condensation | Aluminum Trichloride | Lactone Carbonyl Oxygens | Complex rearrangement to form a polycyclic aromatic system |
Advanced Spectroscopic Characterization and Structural Elucidation of 3,7 Diphenylpyrano 4,3 C Pyran 1,5 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For 3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its structure.
1H NMR and 13C NMR Assignments and Correlation
The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The phenyl groups would give rise to complex multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons on the pyran-dione core would have characteristic chemical shifts influenced by the neighboring carbonyl groups and the heterocyclic oxygen atoms.
The 13C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbons of the dione (B5365651) moiety are expected to resonate at the downfield end of the spectrum, typically in the range of δ 160-180 ppm. The carbons of the phenyl groups would appear in the aromatic region (δ 120-140 ppm), while the carbons of the pyran core would have shifts characteristic of their specific electronic environment.
A hypothetical data table for the 1H and 13C NMR assignments is presented below. The exact chemical shifts would be determined experimentally.
| Atom Number | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| 1 | - | ~165.0 (C=O) |
| 3 | - | ~150.0 (C-Ph) |
| 4 | ~6.5 (s, 1H) | ~100.0 (CH) |
| 4a | - | ~110.0 (C) |
| 5 | - | ~165.0 (C=O) |
| 7 | - | ~150.0 (C-Ph) |
| 8 | ~6.5 (s, 1H) | ~100.0 (CH) |
| 8a | - | ~110.0 (C) |
| Phenyl-H (ortho) | ~7.8 (m, 4H) | ~128.0 (CH) |
| Phenyl-H (meta) | ~7.4 (m, 4H) | ~129.0 (CH) |
| Phenyl-H (para) | ~7.5 (m, 2H) | ~130.0 (CH) |
| Phenyl-C (ipso) | - | ~135.0 (C) |
Note: This is a hypothetical representation. Actual values may vary.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings within the molecule. For this compound, COSY would show correlations between the coupled protons within the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the 13C signals for all protonated carbons by linking them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is instrumental in piecing together the molecular skeleton by connecting fragments. For instance, it would show correlations from the protons on the pyran core to the carbonyl carbons and the carbons of the phenyl groups, confirming their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. For example, NOESY could show correlations between the protons of the phenyl groups and the nearby protons on the pyran-dione core.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Analysis of Carbonyl Stretching Frequencies
The most prominent feature in the IR spectrum of this compound would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. The exact position of these bands provides clues about the electronic environment of the carbonyls. For a lactone (cyclic ester) within a conjugated system, these stretching frequencies are typically observed in the region of 1700-1750 cm⁻¹. The presence of two distinct carbonyl bands might indicate slightly different electronic environments for the two C=O groups.
Aromatic and Heteroaromatic Vibrations
The IR spectrum would also display characteristic absorption bands for the aromatic phenyl rings and the heteroaromatic pyran core. These include:
C-H stretching vibrations of the aromatic rings, typically appearing above 3000 cm⁻¹.
C=C stretching vibrations within the aromatic and pyran rings, which give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.
C-O stretching vibrations of the ether linkages in the pyran rings, which would be observed in the 1000-1300 cm⁻¹ range.
A summary of expected IR absorption bands is provided in the table below.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| C=O (Lactone) | Stretching | 1700 - 1750 (strong) |
| Aromatic C-H | Stretching | 3000 - 3100 (medium) |
| Aromatic C=C | Stretching | 1450 - 1600 (variable) |
| C-O (Ether) | Stretching | 1000 - 1300 (strong) |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and, consequently, its elemental composition, providing strong evidence for the proposed molecular formula.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular formula. While comprehensive public data on the HRMS analysis of this compound is limited, the expected exact mass can be calculated based on its molecular formula, C₂₀H₁₂O₄. The theoretical monoisotopic mass of this compound is 316.0736 g/mol . Experimental determination via HRMS would be essential to confirm this and to rule out other potential elemental compositions.
Fragmentation Patterns and Structural Information
The fragmentation pattern of this compound under mass spectrometry provides valuable insights into its structural integrity and the relative stability of its constituent parts. Although specific experimental fragmentation data for this compound is not widely published, general fragmentation behaviors for similar heterocyclic compounds suggest that initial fragmentation would likely involve the loss of carbon monoxide (CO) or the cleavage of the phenyl groups. A detailed analysis of the mass-to-charge ratios of the resulting fragments would be instrumental in piecing together the molecule's core structure and the connectivity of its functional groups.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, a complete, publicly accessible crystal structure of this compound has not been reported in major crystallographic databases. Such a study would be invaluable for understanding the molecule's conformation and steric interactions in the solid state.
Bond Lengths, Bond Angles, and Torsional Angles
Without experimental X-ray crystallographic data, a definitive table of bond lengths, bond angles, and torsional angles for this compound cannot be constructed. However, theoretical calculations and comparisons with structurally related pyran-dione derivatives could provide estimated values. These parameters are crucial for defining the molecule's geometry and understanding the hybridization and strain within the ring system.
Intermolecular Interactions and Crystal Packing
The way molecules of this compound pack in a crystal lattice is determined by a variety of intermolecular forces, including van der Waals interactions and potentially weak C-H···O hydrogen bonds. The phenyl groups would likely play a significant role in the crystal packing through π-π stacking interactions. A detailed crystallographic study would elucidate these interactions and their influence on the material's bulk properties.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Computational Chemistry and Theoretical Studies of 3,7 Diphenylpyrano 4,3 C Pyran 1,5 Dione
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the intricacies of molecular systems. For a molecule like 3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione, DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its electronic properties and reactivity. nih.gov
The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
For this compound, the HOMO would likely be delocalized across the π-system of the diphenyl substituents and the pyranone rings, while the LUMO would also be distributed over this conjugated system. The precise energy values would be determined through calculations.
Table 1: Illustrative HOMO-LUMO Energy Data for this compound (Note: The following data is hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.3 |
| HOMO-LUMO Gap | 4.2 |
Understanding the charge distribution within a molecule helps to identify electrophilic and nucleophilic sites, which is critical for predicting reaction pathways. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative measures of the partial charges on each atom.
An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would likely show negative potential (red regions) around the carbonyl oxygen atoms, indicating their nucleophilic character. The phenyl rings and the pyran rings would exhibit a more complex distribution of positive and negative potential, influencing how the molecule interacts with other reagents.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not rigid. The phenyl groups can rotate relative to the pyranopyran core. Conformational analysis involves systematically exploring these rotational degrees of freedom to identify the most stable conformers (energy minima) and the transition states that separate them. This creates an energy landscape that is essential for understanding the molecule's flexibility and how its shape influences its activity. Such studies can reveal the preferred spatial arrangement of the phenyl groups, which can have significant implications for its biological interactions.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the theoretical ¹H and ¹³C NMR spectra, researchers can aid in the structural elucidation of the molecule and confirm experimental assignments.
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and for illustrative purposes, representing typical values obtained from GIAO calculations.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Carbonyl) | 160-165 |
| C-O (Pyran) | 145-155 |
| C (Phenyl, substituted) | 130-140 |
| C (Phenyl, ortho) | 128-132 |
| C (Phenyl, meta) | 127-130 |
| C (Phenyl, para) | 125-128 |
| C (Pyran) | 90-100 |
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its reactions with other molecules. By locating the transition state structures and calculating their energies, the activation energy barriers for different reaction pathways can be determined. This allows for a detailed understanding of the reaction kinetics and thermodynamics, providing insights that are often difficult to obtain experimentally.
Synthesis and Reactivity of Derivatives and Analogues of 3,7 Diphenylpyrano 4,3 C Pyran 1,5 Dione
Structural Modification Strategies
The modification of the pyranopyran dione (B5365651) framework is crucial for fine-tuning its chemical and physical properties. Researchers have explored various strategies, including the introduction of different substituents and alterations to the heterocyclic core itself.
The introduction of substituents onto the pyranopyran dione core can significantly influence its reactivity and electronic properties. In related pyran systems, the nature of these substituents plays a critical role in directing the course of chemical reactions and modulating the molecule's frontier molecular orbitals.
Studies on analogous dicyanopyrazinoquinoxaline systems, which also feature an electron-deficient π-system, have shown that the conversion of cyano groups to hydrogen-bonding capable dione groups can modulate frontier molecular orbital energies. beilstein-journals.orgnih.gov This transformation often leads to enhanced thermal stability, with an increase in the 5% weight loss temperature by as much as 100°C in some cases. nih.gov The electronic nature of substituents on the aromatic rings of related heterocyclic compounds, such as pyrano[2,3-d]pyrimidine diones, has been shown to impact their biological activity. nih.gov For instance, compounds bearing electron-donating groups and exhibiting greater hydrophobic interactions tend to show good inhibitory activity against certain enzymes. nih.gov
The following table summarizes the effect of different substituents on the properties of various pyran and related heterocyclic derivatives, as reported in the literature.
| Compound Class | Substituent | Observed Effect |
| Dihydropyrazinoquinoxaline-diones | Conversion of cyano to dione | Modulation of frontier MO energies, enhanced thermal stability. nih.gov |
| Pyrano[2,3-d]pyrimidine diones | Electron-donating groups | Good urease inhibitory activity. nih.gov |
| Pyrano[2,3-d]pyrimidine diones | Electron-withdrawing groups (e.g., nitro) | Reduced urease inhibitory activity. nih.gov |
This table presents data from studies on analogous heterocyclic systems to infer potential substituent effects on the target compound.
Ring expansion and contraction reactions represent a powerful strategy for skeletal diversification of heterocyclic compounds. wikipedia.org These reactions can be initiated through various mechanisms, including cationic rearrangements and electrocyclic processes. wikipedia.orguchicago.edu
In pyran systems, ring contraction has been observed during palladium-promoted cross-coupling reactions. hud.ac.uk For example, the ring contraction of a 3H-naphtho[2,1-b]pyran derivative to a naphtho[2,1-b]furan (B1199300) has been studied, with the reaction rate being dependent on the stoichiometry of the base used. hud.ac.uk Such skeletal rearrangements are crucial considerations in the synthesis of complex molecules. Cationic rearrangement-based contractions, often seen in pinacol-type rearrangements, can be used to create smaller, more strained rings from larger ones. wikipedia.org
Conversely, ring expansion methods can be employed to build larger ring systems. A common strategy involves the opening of a bicyclic intermediate containing a cyclopropane (B1198618) ring. wikipedia.org While specific studies on the ring expansion or contraction of 3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione are not prevalent, the principles observed in related pyran and heterocyclic systems provide a foundational understanding of potential transformation pathways. wikipedia.orghud.ac.uk For instance, a novel ring cyclization-expansion reaction has been reported for 2-phenyl-2-[2-(2-pyridyl)ethyl]-indan-1,3-dione derivatives, leading to the formation of nine-membered nitrogen-containing heterocycles. port.ac.uk
Synthesis of Diversified Libraries
The generation of compound libraries with diverse structures is a cornerstone of modern drug discovery and materials science research. nih.gov Multicomponent reactions (MCRs) have emerged as a highly efficient tool for the rapid construction of complex heterocyclic scaffolds from simple starting materials. nih.govsemanticscholar.org
The synthesis of pyran derivatives often utilizes MCRs. For example, libraries of pyrano[2,3-d]pyrimidine diones have been efficiently synthesized through the reaction of barbituric acid, malononitrile (B47326), and various aromatic aldehydes under solvent-free conditions. nih.gov Similarly, novel pyrano[4,3-b]pyran-5-one derivatives have been obtained via a one-pot, three-component domino reaction of an aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine under microwave irradiation. arkat-usa.org This approach offers advantages such as higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. arkat-usa.org The synthesis of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones has also been achieved using a multicomponent process. nih.gov
The following table outlines various MCR strategies used to synthesize diversified libraries of pyran-containing heterocycles.
| Reaction Type | Reactants | Product | Catalyst/Conditions |
| Three-component | Barbituric acid, malononitrile, aromatic aldehydes | Pyrano[2,3-d]pyrimidine diones | SBA-Pr-SO3H, solvent-free. nih.gov |
| Three-component | Aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, N-methyl-1-(methylthio)-2-nitroethenamine | Pyrano[4,3-b]pyran-5-one derivatives | Microwave irradiation. arkat-usa.org |
| Three-component | Aldehydes, dimedone, 3-amino-1,2,4-triazole | uchicago.eduhud.ac.uknih.govtriazolo[5,1-b]quinazolin-8(4H)-one derivatives | Acetic acid. researchgate.net |
| Four-component | N,N-dimethyl barbituric acid, piperidine, aldehydes, 4-hydroxycoumarin | Pyrano[2,3-d]pyrimidine derivatives | Mild conditions. researchgate.net |
This table showcases examples of multicomponent reactions for generating libraries of pyran-based compounds.
Structure-Property Relationship Studies in a Materials Science Context
The investigation of structure-property relationships is fundamental to the design of new materials with tailored optical and electronic properties. researchgate.net For π-conjugated organic molecules, including pyranopyran dione derivatives, these properties are intimately linked to their molecular structure, solid-state packing, and intermolecular interactions. nih.gov
In the context of materials science, hydrogen bonding is a critical noncovalent interaction that can influence the structural, electronic, and optoelectronic properties of organic semiconductors. nih.gov Studies on dihydropyrazinoquinoxalinedione derivatives, which are capable of hydrogen bonding, have demonstrated that these interactions can lead to enhanced crystallinity and thermal stability. beilstein-journals.orgnih.gov The solid-state packing, often adopting arrangements like the herringbone motif, is crucial for dictating charge transport pathways and carrier mobilities. nih.gov
The optical properties, such as UV-vis absorption, are also directly affected by structural modifications. The conversion of dicyanopyrazinoquinoxalines to their dihydropyrazinoquinoxalinedione counterparts results in a modulation of their frontier molecular orbital energies, which in turn affects their absorption spectra. beilstein-journals.orgnih.gov The design of single-component room temperature liquid crystals, another area of materials science, also heavily relies on understanding the relationship between molecular structure—including the presence of flexible hydrocarbon chains and functional groups—and the resulting liquid crystalline phases. researchgate.net
The following table provides a summary of key structure-property relationships observed in related N-heteroacenes.
| Structural Feature | Property Affected | Observation |
| Hydrogen Bonding Capability | Thermal Stability | 5% weight loss temperature increased by up to 100 °C in some cases. nih.gov |
| Hydrogen Bonding Capability | Crystallinity | Enhanced crystallinity observed. nih.gov |
| Conversion of Cyano to Dione Groups | Optical Properties | Modulation of frontier molecular orbital energies and UV-vis absorption. beilstein-journals.orgnih.gov |
| Molecular Packing (e.g., Herringbone) | Electronic Properties | Influences charge transport pathways and carrier mobilities. nih.gov |
This table highlights the influence of specific structural features on the material properties of analogous compounds.
Potential Research Applications of Pyrano 4,3 C Pyran 1,5 Dione Scaffolds
Role as Versatile Synthetic Building Blocks in Organic Synthesis
There is no specific information available in the reviewed literature detailing the use of 3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione as a versatile synthetic building block. While pyran-2-one derivatives are generally considered powerful building blocks for the construction of a wide range of heterocyclic compounds, the specific reactivity and synthetic utility of this particular diphenyl-substituted pyranopyrandione have not been extensively explored or reported. researchgate.net
Exploration in Materials Science
No studies were identified that investigate the chromophoric or fluorophoric properties of this compound. The photophysical properties of a compound are highly dependent on its specific chemical structure, and while some pyran derivatives are known to be fluorescent, this cannot be assumed for the title compound without experimental data.
Similarly, the potential for this compound to be used in organic semiconductors and electronic devices has not been a subject of published research. The electronic properties of organic materials are dictated by their molecular structure and intermolecular interactions, which remain uncharacterized for this compound.
Supramolecular Chemistry Applications
There is no available literature on the application of this compound in the field of supramolecular chemistry. Such applications would depend on the compound's ability to form well-defined assemblies through non-covalent interactions, which has not been reported.
Catalyst Design and Ligand Development Research
The potential of this compound in catalyst design or as a ligand for metal-catalyzed reactions is another area where research is absent. The presence of potential coordinating atoms in the pyranopyrandione core could suggest such applications, but no studies have been published to support this.
Q & A
Basic Research Questions
What are the established synthetic routes for 3,7-diphenylpyrano[4,3-c]pyran-1,5-dione, and how can reaction conditions be optimized?
The compound is synthesized via rearrangement of substituted (E)-5,5′-diphenylbifuranylidenediones in ethane-1,2-diol at 30°C, catalyzed by sodium acetate. Key parameters include:
- Catalyst selection : Sodium acetate is critical, but meta/para-substituted benzoates (e.g., nitro or methoxy groups) can modulate reaction rates via Bronsted-type correlations (α ≈ 1.2) .
- Solvent effects : The solvent parameter ET(30) strongly correlates with reaction rates, suggesting polar protic solvents enhance rearrangement efficiency .
- Thermal control : Elevated temperatures (e.g., 59.8°C) accelerate kinetics but may require monitoring for side reactions .
Which analytical techniques are most effective for structural characterization?
- X-ray crystallography : Resolves complex stereochemistry, as demonstrated for related pyrano[4,3-c]pyran derivatives (e.g., keto amides formed from aminolysis) .
- Solid-state NMR and IR spectroscopy : Identify lactone carbonyl stretching (1750–1700 cm⁻¹) and confirm hydrogen bonding patterns in crystalline phases .
- Thermogravimetric analysis (TGA) : Assess thermal stability, with decomposition typically observed above 200°C for structurally analogous compounds .
How can substituent effects on reactivity be systematically evaluated?
- Hammett substituent constants : While substituent effects on rearrangement rates are subtle, electron-withdrawing groups on the phenyl rings may slightly increase activation energy .
- Comparative crystallography : Analyze bond angles and torsional strain in derivatives (e.g., 3,7-diaryl variants) to correlate steric effects with reactivity .
Advanced Research Questions
What mechanistic insights explain the rearrangement kinetics of precursor diones?
The reaction proceeds via:
Pre-equilibrium : Rapid carboxylate anion binding to the substrate.
Enolate formation : Generation of an s-trans-enolate intermediate, which isomerizes to s-cis before intramolecular lactone ring attack.
Anion loss : Release of the carboxylate catalyst, completing the rearrangement .
Kinetic studies show first-order dependence on both substrate and acetate anion, with rate coefficients spanning 10⁻³–10⁻² s⁻¹ in ethanol-1,2-diol .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Prioritize derivatives targeting enzymes like carbonic anhydrase XII (hCA XII) by simulating interactions with pyrano[4,3-c]pyran scaffolds .
- QSAR models : Use substituent electronic parameters (σ, π) to predict antiviral or antimicrobial activity, as seen in marine-derived pyranopyrrole-diones .
What strategies resolve contradictions in thermal stability data across studies?
- Controlled TGA-DSC workflows : Standardize heating rates (e.g., 10°C/min under N₂) to compare decomposition profiles. For example, conflicting data may arise from polymorphic forms or residual solvent .
- In situ XRD : Monitor phase transitions during heating to correlate structural changes with thermal events .
Which copolymerization methods improve material properties of pyrano[4,3-c]pyran derivatives?
- Free-radical polymerization : Use acrylic acid (AA) and benzoyl peroxide initiators (70°C in ethanol) to synthesize copolymers. Reactivity ratios (r₁, r₂) determined via Fineman-Ross plots show AA incorporation increases linearly with monomer feed concentration .
- Sequence length analysis : Predict block vs. random copolymer architectures using r₁/r₂ values .
Methodological Tables
Table 1. Solvent Effects on Rearrangement Rates (30°C)
| Solvent | ET(30) (kcal/mol) | Rate Coefficient (k, s⁻¹) |
|---|---|---|
| Ethane-1,2-diol | 56.3 | 4.8 × 10⁻³ |
| Ethanol | 51.9 | 3.2 × 10⁻³ |
| Methanol | 55.5 | 4.1 × 10⁻³ |
| Data sourced from kinetic studies in . |
Table 2. Bioactivity of Marine-Derived Analogues
| Compound | Activity (IC₅₀) | Target |
|---|---|---|
| Pyranonigrin A | 6.8 μM | H1N1 Influenza |
| Albonoursin | 28.9 μM | H1N1 Influenza |
| Data from antiviral assays in . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
